molecular formula C13H9F3N2O2 B1507661 Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate CAS No. 857265-11-3

Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate

Cat. No. B1507661
M. Wt: 282.22 g/mol
InChI Key: UIXVBKDLPVSPHB-UHFFFAOYSA-N
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Patent
US08143393B2

Procedure details

A solution of the commerically available 2-amino-4-trifluoromethylpyridine (20.86 g, 128.7 mmol) in 250 mL CH2Cl2 was treated with phenylchloroformate (17.81 mL, 141.5 mmol) and pyridine (22.85 mL, 283 mmol). During addition of the pyridine a yellow precipitate formed and a considerable exotherm was observed. After 0.5 h the homogeneous reaction was diluted with 1 L Et2O and washed with 1N bisulfate buffer (pH 2) and sat. NaHCO3. The organic layer was dried with Na2SO4 and evaporated to yield a gray solid. Tritruration with Et2O:hexanes (1:5) gave the title compound as cottony white crystals (33.5 g, 92% Yield). 1H-NMR (DMSO-d6) 11.28 (s, 1H), 8.60 (d, J=5.1 Hz, 1H), 8.12 (bs, 1H), 7.40 to 7.48 (m, 3H), 7.22 to 7.31 (m, 3H); MS [M+H]+=283.1; LCMS RT=3.51.
Quantity
20.86 g
Type
reactant
Reaction Step One
Quantity
17.81 mL
Type
reactant
Reaction Step One
Quantity
22.85 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[C:12]1([O:18][C:19](Cl)=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.N1C=CC=CC=1>C(Cl)Cl.CCOCC>[F:10][C:8]([F:9])([F:11])[C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:19](=[O:20])[O:18][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
20.86 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C(F)(F)F
Name
Quantity
17.81 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
22.85 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
After 0.5 h the homogeneous reaction
Duration
0.5 h
WASH
Type
WASH
Details
washed with 1N bisulfate buffer (pH 2) and sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a gray solid

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C1=CC(=NC=C1)NC(OC1=CC=CC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 33.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.